molecular formula C8H6ClNO6S B1338680 Methyl 4-(chlorosulfonyl)-3-nitrobenzoate CAS No. 162010-78-8

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Cat. No.: B1338680
CAS No.: 162010-78-8
M. Wt: 279.65 g/mol
InChI Key: QSCZSBGBDORDGM-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO6S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a nitro group attached to the benzene ring

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

As with many chemical compounds, it’s important to handle “Methyl 4-(chlorosulfonyl)-3-nitrobenzoate” with care. It could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The potential applications of “Methyl 4-(chlorosulfonyl)-3-nitrobenzoate” would depend on its physical and chemical properties, as well as how those properties could be utilized in various fields. For example, if this compound shows promising biological activity, it could be further studied for potential medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by chlorosulfonation. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The chlorosulfonation step involves the reaction of methyl 3-nitrobenzoate with chlorosulfonic acid, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst, and other reducing agents are used for nitro group reduction.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are employed for ester hydrolysis.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Amino Derivatives: Formed by the reduction of the nitro group.

    Carboxylic Acids: Formed by the hydrolysis of the ester group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is unique due to the presence of both a chlorosulfonyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity, making it a versatile intermediate for various chemical transformations. Its ability to undergo both nucleophilic substitution and redox reactions sets it apart from similar compounds .

Properties

IUPAC Name

methyl 4-chlorosulfonyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO6S/c1-16-8(11)5-2-3-7(17(9,14)15)6(4-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCZSBGBDORDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458839
Record name methyl 4-(chlorosulfonyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162010-78-8
Record name methyl 4-(chlorosulfonyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(chlorosulfonyl)-3-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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